5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine
Overview
Description
5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H6Cl2N4 and its molecular weight is 217.05. The purity is usually 95%.
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Scientific Research Applications
Phosphodiesterase Inhibition
5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine derivatives have been studied for their potential as phosphodiesterase 5 (PDE5) inhibitors. This research explores the potency and selectivity of these compounds, contributing to the development of more selective and potent PDE5 inhibitors (Tollefson et al., 2010).
Kinase Inhibition
These compounds are also of interest as potential kinase inhibitors. The formation of a novel highly conjugated, condensed, centrosymmetric heteroaromatic compound was described during the chlorination of a related compound, which was further substituted to yield a pyrazolo[4,3-d]pyrimidine analogue of roscovitine, a known cyclin-dependent kinase inhibitor (Havlícek et al., 2015).
Anticancer Applications
Further research has been conducted into the synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues for antitumor activity. These studies aim to understand the structural basis for their antitumor effects and explore their potential as cancer treatment agents (Yuan et al., 2013).
RNA Polymerase Inhibitors
Studies have also been conducted on the synthesis of novel pyrazolo[1,5-a]pyrimidines, evaluating their antimicrobial activity and investigating their potential as RNA polymerase inhibitors. This research is significant in understanding the pharmaceutical applications of these compounds (Abdallah & Elgemeie, 2022).
Cyclin-Dependent Kinase Inhibition
Additionally, 3,5,7-substituted pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), an established drug target. These studies have led to the development of novel inhibitors with strong antiproliferative activity, offering insights into their potential therapeutic applications (Jorda et al., 2022).
Nonsteroidal Anti-inflammatory Properties
Furthermore, research has been conducted on the synthesis of pyrazolo[1,5-a]pyrimidines to study their anti-inflammatory properties and their relationship to structural modifications. These studies contribute to the development of new nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983).
Synthetic and Pharmaceutical Perspectives
Lastly, a comprehensive review of pyrazolo[4,3-d]pyrimidine, covering its synthetic and pharmacological diversity, has provided valuable insights into its medicinal worthiness, highlighting its significance in bioorganic and medicinal chemistry (Cherukupalli et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
The compound interacts with CDK2 by mimicking the structure of Adenosine Triphosphate (ATP), a molecule that CDK2 normally binds to . This allows the compound to bind to the kinase domain of CDK2, inhibiting its activity .
Biochemical Pathways
By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle. This can lead to the arrest of cell division and potentially induce apoptosis (programmed cell death), particularly in cancer cells .
Result of Action
The inhibition of CDK2 by the compound leads to significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . This suggests that the compound could have potential therapeutic applications in cancer treatment .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s interaction with other molecules in the cellular environment can impact its efficacy .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel CDK2 inhibitors . CDK2 is a cyclin-dependent kinase, a type of enzyme that plays a crucial role in cell cycle regulation .
Cellular Effects
5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine has been shown to have significant inhibitory effects on the growth of various cell lines . It has been observed to exert cytotoxic activities against MCF-7 and HCT-116 cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is believed to involve inhibition of CDK2 . This compound and its derivatives have been found to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
It is known that this compound has a storage temperature of room temperature, indicating its stability under normal conditions .
Properties
IUPAC Name |
5,7-dichloro-2-ethylpyrazolo[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4/c1-2-13-3-4-5(12-13)6(8)11-7(9)10-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHAJCRXKMRHKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.